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Compound of Interest

7-Amino-3-chloro cephalosporanic
Compound Name: o
aci

Cat. No.: B138234

In the landscape of semi-synthetic cephalosporin development, the purity and structural
integrity of key intermediates are paramount. This guide provides a detailed comparative
spectroscopic analysis of 7-amino-3-cephem-4-carboxylic acid (7-ACCA) and a primary
alternative, 7-aminocephalosporanic acid (7-ACA). Through infrared (IR) spectroscopy and
mass spectrometry (MS), we delineate the characteristic spectral features of each compound,
offering researchers, scientists, and drug development professionals a foundational dataset for
identification, differentiation, and quality control.

At a Glance: Key Spectroscopic Differentiators

The core structures of 7-ACCA and 7-ACA, while similar, possess distinct substituents at the C-
3 position of the cephem ring, leading to discernible differences in their spectroscopic
fingerprints. The following tables summarize the key quantitative data obtained from IR and MS

analyses.

Table 1: Comparative Infrared (IR) Spectroscopy Data
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Functional Group

7-ACCA (cm™?)

7-ACA (cm™?)

N-H Stretch (Amine)

3400-3200 (broad)

~3424

O-H Stretch (Carboxylic Acid)

3000-2500 (very broad)

~3000 (broad)

C-H Stretch Not specified ~2955

C=0 Stretch (B-Lactam) ~1770 ~1735

C=0 Stretch (Carboxylic Acid) ~1720 ~1685

C=C Stretch Not specified ~1621

N-H Bend (Amine) ~1620 ~1535

C-O Stretch Not specified ~1240

Table 2: Comparative Mass Spectrometry (MS) Data

Feature 7-ACCA 7-ACA

Molecular lon (M+) m/z 200 m/z 272

Key Fragments Not specified m/z 213, 154, 136, 114

Proposed Fragmentation

Primarily involves cleavage of
the B-lactam ring and loss of

small molecules.

Fragmentation is initiated by
the loss of the acetoxymethyl
group at C-3, followed by

subsequent cleavages of the
B-lactam and dihydrothiazine

rings.

In-Depth Spectroscopic Profiles
Infrared (IR) Spectroscopy

The IR spectrum provides a unique "“fingerprint" of a molecule based on the vibrational

frequencies of its functional groups.
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7-ACCA: The IR spectrum of 7-ACCA is characterized by a broad absorption band in the region
of 3400-3200 cm~1 corresponding to the N-H stretching vibrations of the primary amine. A very
broad band from 3000-2500 cm~1 is indicative of the O-H stretching of the carboxylic acid
group, which is often involved in hydrogen bonding. The sharp and intense peak around 1770
cm~tis a hallmark of the C=0 stretching vibration of the strained -lactam ring. Another strong
absorption at approximately 1720 cm~1 is attributed to the C=0 stretch of the carboxylic acid.
The N-H bending vibration of the amine group is observed around 1620 cm™1,

7-ACA: The IR spectrum of 7-ACA shows a distinct N-H stretching peak at approximately 3424
cm~1, The O-H stretch of the carboxylic acid appears as a broad band around 3000 cm~1. C-H
stretching vibrations are observed near 2955 cm~1. Similar to 7-ACCA, the (3-lactam carbonyl
stretch is prominent, appearing at a slightly lower wavenumber of around 1735 cm~*. The
carboxylic acid carbonyl stretch is found at approximately 1685 cm~1. The spectrum also
displays a C=C stretching vibration at about 1621 cm~1, an N-H bend at ~1535 cm~1, and a C-
O stretching band around 1240 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, enabling the determination of molecular weight and structural elucidation
through fragmentation analysis.

7-ACCA: The mass spectrum of 7-ACCA would show a molecular ion peak at an m/z of 200,
corresponding to its molecular weight. The fragmentation pattern, though not detailed in the
available literature, is expected to involve the characteristic cleavage of the B-lactam ring, a
common fragmentation pathway for cephalosporins.

7-ACA: The mass spectrum of 7-ACA reveals a molecular ion peak at an m/z of 272. The
fragmentation pattern is well-characterized, with key fragments appearing at m/z 213, 154, 136,
and 114. This fragmentation is initiated by the loss of the acetoxymethyl group from the C-3
position, followed by further degradation of the core cephalosporin structure.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of cephalosporin
intermediates.
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Infrared (IR) Spectroscopy

Sample Preparation: The solid sample (a few milligrams) is finely ground with anhydrous
potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by
grinding the sample with a drop of Nujol (mineral oil) and placing the resulting paste between
two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the KBr pellet or salt plates is recorded first. The
sample is then placed in the spectrometer's sample compartment, and the spectrum is
recorded, typically in the range of 4000-400 cm™1.

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify
the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as
a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for
the analysis of cephalosporins.

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized
and ionized. The resulting ions are then guided into the mass analyzer, where they are
separated based on their m/z ratio. The detector records the abundance of each ion.

Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the
compound from the molecular ion peak. Tandem mass spectrometry (MS/MS) can be
employed to induce fragmentation of the molecular ion and analyze the resulting fragment
ions to elucidate the structure.

Visualizing the Workflow and Fragmentation

To further clarify the analytical processes, the following diagrams, generated using the DOT

language, illustrate the experimental workflow for spectroscopic analysis and a proposed mass
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spectrometry fragmentation pathway for 7-ACCA.
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Fig. 1: Experimental workflow for spectroscopic analysis.
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Fig. 2: Proposed MS fragmentation pathway for 7-ACCA.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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